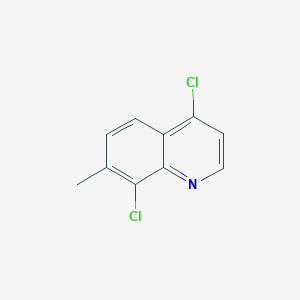

4,8-Dichloro-7-methylquinoline

Description

Significance of the Quinoline (B57606) Heterocycle in Organic Chemistry

Quinoline, a heterocyclic aromatic compound with the chemical formula C₉H₇N, is structurally composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. biointerfaceresearch.com This fusion of two aromatic rings, also known as benzo[b]pyridine, imparts unique electronic properties and a planar structure that makes it a crucial building block in synthetic organic chemistry. biointerfaceresearch.com The quinoline nucleus is not just a synthetic curiosity; it is a prominent scaffold found in a variety of natural products, most notably the anti-malarial alkaloid quinine, which was first isolated from the bark of the Cinchona tree. biointerfaceresearch.com

The versatility of the quinoline ring system allows it to undergo a range of chemical reactions, including both electrophilic and nucleophilic substitutions. This reactivity enables chemists to modify its structure in numerous ways, leading to a vast library of derivatives with diverse applications. biointerfaceresearch.com Consequently, the quinoline motif is of great importance in medicinal chemistry and drug discovery, forming the core structure of many approved drugs with activities spanning from anticancer and antibacterial to anti-inflammatory and antihypertensive. biointerfaceresearch.comacs.org

Overview of Halogenated and Alkylated Quinoline Derivatives in Chemical Research

The introduction of halogen atoms and alkyl groups onto the quinoline scaffold is a common strategy in medicinal chemistry to modulate the biological activity of the parent compound. Halogenation, the process of introducing one or more halogen atoms, can significantly alter a molecule's physicochemical properties, such as its lipophilicity, electronic distribution, and metabolic stability. For instance, the presence of a halogen can enhance the binding affinity of a compound to its biological target and can be crucial for its therapeutic efficacy. nih.govresearchgate.net Studies have shown that halogenated quinolines are of interest for their potential antibacterial and anti-inflammatory properties. biointerfaceresearch.comresearchgate.net

Similarly, alkylation, the addition of alkyl groups like a methyl group, can also influence a compound's biological profile. Methyl groups can affect the molecule's shape and lipophilicity, which in turn can impact its absorption, distribution, metabolism, and excretion (ADME) properties. The specific positioning of these halogen and alkyl substituents on the quinoline ring is critical, as even minor structural changes can lead to significant differences in biological activity.

Specific Research Focus: 4,8-Dichloro-7-methylquinoline within the Broader Quinoline Scaffold Context

Within the extensive family of quinoline derivatives lies 4,8-Dichloro-7-methylquinoline. This specific compound features two chlorine atoms at positions 4 and 8, and a methyl group at position 7 of the quinoline ring. While broad research into halogenated and alkylated quinolines is extensive, detailed scientific studies specifically investigating 4,8-Dichloro-7-methylquinoline are not widely available in published literature. Its existence is primarily documented through chemical supplier catalogs. sigmaaldrich.combldpharm.combldpharm.comsigmaaldrich.com

Below is a table summarizing the known properties of 4,8-Dichloro-7-methylquinoline based on available data.

| Property | Value |

| CAS Number | 1700268-28-5 |

| Molecular Formula | C₁₀H₇Cl₂N |

| Molecular Weight | 212.08 g/mol |

| IUPAC Name | 4,8-dichloro-7-methylquinoline |

| InChI Key | RRSXAYKFLGWIHS-UHFFFAOYSA-N |

This data is compiled from chemical supplier information. sigmaaldrich.comsigmaaldrich.com

Further research is necessary to fully elucidate the specific chemical and biological characteristics of 4,8-Dichloro-7-methylquinoline and to determine its potential applications within the broader field of quinoline chemistry.

Structure

3D Structure

Properties

IUPAC Name |

4,8-dichloro-7-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c1-6-2-3-7-8(11)4-5-13-10(7)9(6)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSXAYKFLGWIHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC=CC(=C2C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodologies for 4,8 Dichloro 7 Methylquinoline

Retrosynthetic Analysis of 4,8-Dichloro-7-methylquinoline

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler precursor structures. wikipedia.org The retrosynthesis of 4,8-dichloro-7-methylquinoline logically begins by disconnecting the bonds formed during the primary ring-closing reaction. The most common strategies for quinoline (B57606) synthesis involve forming the pyridine (B92270) ring onto a pre-existing benzene (B151609) ring.

A primary disconnection across the N1-C2 and C4-C4a bonds, typical for a Conrad-Limpach or Gould-Jacobs type synthesis, points to a 4-hydroxyquinoline (B1666331) intermediate (or its tautomer, a 4-quinolone). This intermediate is a common precursor, as the hydroxyl group at the 4-position can be readily converted to a chlorine atom. This key intermediate is 8-chloro-4-hydroxy-7-methylquinoline.

Further disconnection of this 4-hydroxyquinoline intermediate breaks the N1-C8a and C4a-C4 bonds, leading to two fundamental building blocks: a substituted aniline (B41778) and a three-carbon carbonyl compound. The substitution pattern of the target molecule dictates that the aniline precursor must be 3-chloro-2-methylaniline . The methyl group at the 2-position of the aniline becomes the 7-methyl group of the quinoline, and the chlorine at the 3-position becomes the 8-chloro substituent. The second component would be a malonate derivative, such as diethyl malonate, or a β-ketoester, which provides the remaining atoms for the newly formed heterocyclic ring.

This analysis establishes a clear synthetic strategy:

Synthesize the key precursor, 3-chloro-2-methylaniline.

Synthesize a suitable three-carbon annulation partner, such as a malonate derivative.

Perform a cyclization reaction (e.g., Gould-Jacobs) to form the 8-chloro-4-hydroxy-7-methylquinoline core.

Convert the 4-hydroxy group to a 4-chloro group to yield the final product.

Adaptation of Established Quinoline Synthesis Methods

The synthesis of the quinoline nucleus is a well-established field in heterocyclic chemistry, with several named reactions providing reliable routes. iipseries.orgnih.gov For the specific synthesis of 4,8-dichloro-7-methylquinoline, methods that generate a 4-hydroxyquinoline intermediate are most suitable, as this allows for the subsequent introduction of the 4-chloro substituent.

Exploration of Classical Cyclization Reactions for the Quinoline Nucleus

Several classical methods are available for constructing the quinoline ring system, each with its own set of reactants and conditions. nih.gov

Conrad-Limpach Synthesis : This method involves the condensation of an aniline with a β-ketoester. wikipedia.orgjptcp.com The reaction typically proceeds in two stages: an initial condensation at lower temperatures to form a β-aminoacrylate, followed by a high-temperature thermal cyclization (often around 250 °C) to yield the 4-hydroxyquinoline. wikipedia.orgsynarchive.com The use of high-boiling inert solvents like mineral oil can significantly improve yields in the cyclization step. wikipedia.org

Gould-Jacobs Reaction : This is a highly effective variation for producing 4-hydroxyquinolines. It utilizes the reaction of an aniline with diethyl 2-(ethoxymethylene)malonate (DEEM). nih.gov The initial reaction forms an anilinodiester intermediate, which then undergoes thermal intramolecular cyclization in a high-boiling solvent such as diphenyl ether to give the corresponding quinolone. nih.gov This method is particularly advantageous for its high yields and reliability.

Combes Synthesis : This reaction condenses an aniline with a β-diketone under acidic conditions. iipseries.orgwikipedia.org The resulting intermediate, a Schiff base, is then cyclized with a strong acid catalyst to form a 2,4-disubstituted quinoline. wikipedia.orgnih.gov

Doebner-von Miller Reaction : This synthesis uses an aniline and an α,β-unsaturated carbonyl compound, often formed in situ, in the presence of a strong acid. iipseries.orgwikipedia.org It is also known as the Skraup-Doebner-Von Miller quinoline synthesis. wikipedia.org

Friedländer Synthesis : This approach involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base. wikipedia.orgalfa-chemistry.comorganic-chemistry.org While versatile, it requires a more complex, pre-functionalized aniline precursor for the target molecule .

For the synthesis of 4,8-dichloro-7-methylquinoline, the Gould-Jacobs and Conrad-Limpach reactions are the most direct and logical choices due to their generation of the crucial 4-hydroxyquinoline intermediate.

Strategic Incorporation of Halogen and Methyl Substituents at Specific Positions

The precise placement of the chloro and methyl groups on the quinoline core is achieved through a combination of precursor control and subsequent functionalization.

7-Methyl and 8-Chloro Groups : These substituents are incorporated into the final structure by starting with an appropriately substituted aniline. As determined by the retrosynthetic analysis, 3-chloro-2-methylaniline serves as the ideal precursor. The spatial arrangement of the amino, methyl, and chloro groups on this aniline directly dictates the positions of the 7-methyl and 8-chloro substituents on the quinoline ring after cyclization.

4-Chloro Group : The chlorine atom at the 4-position is introduced in a separate step after the quinoline ring system has been formed. The 4-hydroxyquinoline intermediate, synthesized via the Gould-Jacobs or Conrad-Limpach reaction, is treated with a chlorinating agent. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this transformation, converting the hydroxyl group into a chloro group. nih.gov This reaction is a key step in the synthesis of many chloro-substituted quinolines used as intermediates in medicinal chemistry.

Precursor Synthesis and Key Intermediate Transformations

Synthesis of Substituted Anilines and Related Building Blocks

The primary precursor required is 3-chloro-2-methylaniline. It is an important intermediate in the dye and pesticide industries. patsnap.comguidechem.com Several synthetic routes have been established for its preparation.

A common industrial method begins with o-nitrotoluene. The process involves two main steps:

Chlorination : o-Nitrotoluene is chlorinated using chlorine gas in the presence of a catalyst, such as ferric chloride. The reaction is typically carried out at 50-60°C. chemicalbook.com

Reduction : The resulting 2-chloro-6-nitrotoluene (B1664060) is then reduced to the corresponding aniline. This reduction can be achieved through various methods, including catalytic hydrogenation or, more classically, using iron powder in the presence of hydrochloric acid. chemicalbook.comprepchem.com An alternative method uses polysulfides for the reduction of 6-chloro-2-nitrotoluene. patsnap.com

The table below summarizes various reported methods for the synthesis of 3-chloro-2-methylaniline.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| o-Nitrotoluene | 1. Cl₂, FeCl₃, 50-60°C 2. Fe, HCl, reflux | 3-Chloro-2-methylaniline | Not specified | chemicalbook.com |

| 1-Chloro-2-methyl-3-nitrobenzene | Fe, HCl, H₂O, boil | 3-Chloro-2-methylaniline | ~94% | prepchem.com |

| 6-Chloro-2-nitrotoluene | Polysulfide, Ammonium salts, H₂O, 30-105°C | 3-Chloro-2-methylaniline | High | patsnap.com |

| 2-Chloro-6-nitrotoluene | Sulfur, Sodium bicarbonate, N,N-dimethylacetamide, 130°C | 3-Chloro-2-methylaniline | 83% | google.com |

Another relevant substituted aniline is 2-amino-4-chlorotoluene (also known as 3-chloro-4-methylaniline), which can be prepared from p-toluidine (B81030) via nitration, diazotization, chlorination, and reduction. chemicalbook.comsigmaaldrich.com

Preparation of Carbonyl and Malonate Derivatives for Annulation

The second component for the quinoline ring synthesis is typically a derivative of a dicarbonyl compound or malonic acid.

Diethyl Malonate : This is a fundamental building block in organic synthesis. It can be prepared from monochloroacetic acid. The acid is first converted to sodium cyanoacetate (B8463686) by reaction with sodium cyanide. The cyanoacetate is then subjected to acidic ethanolysis, where it is heated with ethanol (B145695) and a strong acid like sulfuric acid, to produce diethyl malonate. prepchem.comquora.com

Diethyl Ethoxymethylenemalonate (DEEM) : This is the key reagent for the Gould-Jacobs reaction. It is typically prepared by reacting diethyl malonate with triethyl orthoformate in the presence of a catalyst like acetic anhydride.

β-Keto Esters : Compounds like ethyl acetoacetate (B1235776) are the cornerstone of the Conrad-Limpach synthesis. Their synthesis is often achieved via the Claisen condensation of esters. organic-chemistry.org For instance, the self-condensation of ethyl acetate (B1210297) in the presence of a strong base like sodium ethoxide yields ethyl acetoacetate. These compounds are widely used as precursors for β-alkylated ketones and carboxylic acids. nih.gov

The table below outlines the synthesis of key carbonyl and malonate precursors.

| Product | Starting Materials | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Diethyl Malonate | Monochloroacetic acid, Sodium Cyanide | 1. Na₂CO₃, NaCN 2. H₂SO₄, EtOH, HCl(g) | prepchem.com |

| Diethyl bis(hydroxymethyl)malonate | Diethyl malonate, Formaldehyde | Potassium bicarbonate, 25-30°C | orgsyn.org |

| Ethyl Methylmalonate | Diethyl malonate, Methyl bromide | Sodium ethoxide in ethanol | orgsyn.org |

Critical Reaction Steps in the Formation of 4,8-Dichloro-7-methylquinoline

The formation of 4,8-dichloro-7-methylquinoline is not a single reaction but a synthetic sequence. A plausible and efficient pathway involves building the quinoline ring from a pre-functionalized aniline precursor, followed by key transformations to install the required chloro substituents. This approach ensures control over the placement of the methyl and chloro groups on the benzene portion of the quinoline ring.

The foundational step in the synthesis is the construction of the bicyclic quinoline scaffold. The Gould-Jacobs reaction is a highly effective method for this purpose, particularly for generating quinolines with a hydroxyl group at the 4-position, which is a crucial precursor for the subsequent chlorination step. wikipedia.org

The reaction commences with a substituted aniline, in this case, 3-chloro-2-methylaniline , which already contains the precursors for the C8-chloro and C7-methyl groups of the final product. This aniline is reacted with an activated malonic ester derivative, such as diethyl ethoxymethylenemalonate (EMME) . The initial step is a nucleophilic substitution where the amino group of the aniline attacks the enol ether of EMME, displacing the ethoxy group to form an anilinomethylenemalonate intermediate. wikipedia.org

This intermediate is then subjected to thermal cyclization. The application of heat, typically in a high-boiling solvent like diphenyl ether (Dowtherm A), induces an intramolecular electrophilic aromatic substitution. This 6-electron cyclization process closes the pyridine ring onto the aniline benzene ring, resulting in the formation of a 4-hydroxyquinoline derivative, specifically ethyl 8-chloro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate . wikipedia.orgorgsyn.org This product exists in tautomeric equilibrium between the 4-hydroxyquinoline and the more stable 4-quinolinone forms. wikipedia.org

| Step | Reactants | Key Transformation | Product |

| 1 | 3-chloro-2-methylaniline + Diethyl ethoxymethylenemalonate (EMME) | Condensation | Diethyl 2-((3-chloro-2-methylphenylamino)methylene)malonate |

| 2 | Diethyl 2-((3-chloro-2-methylphenylamino)methylene)malonate | Thermal Cyclization | Ethyl 8-chloro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate |

With the quinoline ring system established, the next critical step is the introduction of the chlorine atom at the C4 position. The product from the Gould-Jacobs cyclization, a 4-hydroxyquinoline (or 4-quinolinone), serves as the direct precursor for this transformation.

The conversion of the C4-hydroxyl group to a chloro group is a standard and robust reaction in quinoline chemistry, typically achieved using a potent chlorinating agent. Phosphorus oxychloride (POCl₃) is the most common reagent for this dehydroxy-chlorination. orgsyn.orgmdpi.com The 4-hydroxyquinoline intermediate is heated with POCl₃, often in excess, which acts as both the reagent and the solvent. researchgate.net Sometimes, phosphorus pentachloride (PCl₅) is used in conjunction with POCl₃ to enhance the reactivity of the chlorinating mixture. indianchemicalsociety.com This reaction proceeds via the formation of a phosphate (B84403) ester intermediate, which is subsequently displaced by a chloride ion to yield the 4-chloroquinoline (B167314) derivative. In this specific synthesis, treating 8-chloro-7-methylquinolin-4-ol with POCl₃ provides the target molecule, 4,8-dichloro-7-methylquinoline .

| Precursor | Reagent | Transformation | Product |

| 8-chloro-7-methylquinolin-4-ol | Phosphorus oxychloride (POCl₃) | Dehydroxy-chlorination | 4,8-dichloro-7-methylquinoline |

The Gould-Jacobs pathway inherently introduces a carboxylate group (initially as an ester) at the C3 position of the quinoline ring. For the synthesis of the target compound, this group is extraneous and must be removed. The synthetic sequence therefore requires a saponification (hydrolysis) step followed by decarboxylation.

First, the ethyl ester of the quinoline intermediate is hydrolyzed to the corresponding carboxylic acid using a base, typically aqueous sodium hydroxide, followed by acidification. This yields 8-chloro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .

The subsequent removal of the carboxylic acid group is accomplished through thermal decarboxylation. This is achieved by heating the carboxylic acid intermediate at high temperatures, often in a high-boiling point solvent such as diphenyl ether or Dowtherm A. orgsyn.orggoogle.com The heat facilitates the extrusion of carbon dioxide, leading to the formation of 8-chloro-7-methylquinolin-4-ol . This product is the direct precursor for the final C4-chlorination step described previously. A patent for the related compound 4,7-dichloro-8-methylquinoline (B1369032) outlines a similar decarboxylation by heating the carboxylic acid in diphenyl ether to approximately 230°C. google.com

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the use of efficient and environmentally benign methods. Advanced techniques can significantly improve the synthesis of quinoline derivatives by reducing reaction times, minimizing waste, and avoiding harsh reagents.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. benthamdirect.com Many steps in quinoline synthesis, which traditionally require prolonged heating, can be completed in minutes with microwave irradiation. acs.org

For the synthesis of 4,8-dichloro-7-methylquinoline, the Gould-Jacobs cyclization is particularly amenable to microwave assistance. The thermal cyclization of the anilinomethylenemalonate intermediate, which can take hours under conventional heating, can be achieved with significantly higher efficiency and in shorter timeframes using microwave heating. nih.gov This technique not only accelerates the reaction but can also lead to cleaner reaction profiles and improved yields by minimizing the formation of degradation byproducts associated with long heating times. benthamdirect.comnih.gov

| Reaction Step | Conventional Method | Microwave-Assisted Method | Advantage |

| Cyclization | Prolonged heating (hours) in high-boiling solvent | Rapid heating (minutes) | Reduced reaction time, improved yield, energy efficiency |

While the classical pathway described relies on stoichiometric reagents, modern catalysis offers more elegant and atom-economical alternatives for constructing and functionalizing quinoline rings.

Transition Metal-Catalyzed Methodologies: Transition metals, particularly palladium, rhodium, and iridium, are widely used to catalyze C-H activation and functionalization reactions. acs.org For quinoline synthesis, these methods can provide novel routes. For instance, the C8 position of a pre-formed quinoline ring can be functionalized through chelation-assisted C-H activation, where the nitrogen atom of the quinoline directs the metal catalyst to the C8 position. researchgate.netnih.gov While direct C-H chlorination at the C8 position is challenging, these catalytic systems are highly effective for installing other groups (e.g., aryl, alkyl) on 8-methylquinolines by activating the C(sp³)–H bonds of the methyl group. semanticscholar.orgresearchgate.net

Metal-Free Methodologies: In line with green chemistry principles, metal-free synthetic protocols are highly desirable to avoid the cost and toxicity associated with transition metals. Significant progress has been made in the metal-free, regioselective C-H halogenation of quinolines. nih.govrsc.org These reactions often use inexpensive and readily available halogenating agents like trihaloisocyanuric acids. nih.gov While many reported methods for 8-substituted quinolines achieve halogenation at the C5 position, specific protocols for C8 functionalization have also been developed. One advanced strategy involves the use of quinoline N-oxides, which can undergo metal-free C8–H functionalization via the formation of reactive intermediates under Brønsted acid catalysis. rsc.org Such approaches offer potential alternative pathways to install the C8-chloro substituent without relying on a pre-halogenated aniline starting material. nih.gov

One-Pot and Cascade Synthesis for Step Economy

The synthesis of complex heterocyclic scaffolds like 4,8-dichloro-7-methylquinoline is often a multi-step process that can be time-consuming and generate significant waste. To address these challenges, modern organic synthesis emphasizes the principles of step and atom economy, where the number of synthetic operations and purification steps is minimized. acs.org One-pot and cascade reactions are powerful strategies that embody these principles by combining multiple reaction steps into a single, uninterrupted sequence, thereby avoiding the isolation of intermediates and reducing solvent and reagent usage. rsc.org

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next, all occurring under the same reaction conditions. rsc.orgmdpi.com Multicomponent reactions (MCRs) are a subset of one-pot syntheses where three or more reactants are combined in a single vessel to form a final product that incorporates portions of all starting materials. rsc.org These methodologies are highly valued in medicinal and materials chemistry for their efficiency in rapidly generating molecular complexity from simple precursors. rsc.orgscielo.br

While a specific, documented one-pot synthesis for 4,8-dichloro-7-methylquinoline is not prevalent in surveyed literature, its synthesis can be envisioned through established step-economic strategies known for producing substituted quinolines. Methodologies such as the Friedländer, Combes, and Gould-Jacobs syntheses can be adapted into cascade or one-pot procedures. iipseries.orgorganic-chemistry.orgnih.gov For instance, the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be performed in a one-pot fashion by generating the 2-aminoaryl carbonyl compound in situ from its corresponding nitro derivative. organic-chemistry.org

A plausible and highly step-economic cascade pathway for the synthesis of 4,8-dichloro-7-methylquinoline can be constructed based on the principles of the Gould-Jacobs reaction. This approach builds the quinoline core and installs the necessary functional groups in a streamlined sequence.

The proposed cascade synthesis would commence with 2-chloro-3-methylaniline (B1589733) as the key starting material, which contains the precursors for the C7-methyl and C8-chloro substituents of the final quinoline ring.

Proposed Cascade Synthesis Pathway:

Initial Condensation: The synthesis begins with the reaction of 2-chloro-3-methylaniline with an activated malonate derivative, such as diethyl (ethoxymethylene)malonate. This reaction proceeds via a nucleophilic addition-elimination mechanism to form a key intermediate.

Thermal Cyclization (Conrad–Limpach–Knorr reaction): The intermediate, without isolation, is subjected to high temperatures. This induces an intramolecular cyclization reaction, where the aromatic ring attacks one of the ester carbonyl groups, leading to the formation of the heterocyclic ring and yielding an ethyl 8-chloro-4-hydroxy-7-methylquinoline-3-carboxylate.

Saponification and Decarboxylation: The resulting quinoline ester is then hydrolyzed to the corresponding carboxylic acid, which subsequently undergoes decarboxylation upon heating to furnish 8-chloro-7-methylquinolin-4(1H)-one. These two transformations can often be carried out sequentially in the same pot.

Aromatization via Chlorination: The final step involves the treatment of the quinolin-4-one intermediate with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This reaction converts the ketone into the desired chloride and fully aromatizes the ring system to yield the final product, 4,8-dichloro-7-methylquinoline .

This multi-step sequence, by telescoping the cyclization, decarboxylation, and chlorination steps, represents a highly efficient and step-economic approach that aligns with the principles of cascade synthesis.

The table below summarizes various established one-pot and cascade methodologies for the synthesis of quinoline derivatives, which form the basis for designing a synthesis for the target compound.

| Reaction Name | Reactants | Key Features | Reference |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone + α-Methylene carbonyl compound | Base or acid-catalyzed; high atom economy; can be performed in a one-pot manner from the corresponding nitro-aryl precursor. | organic-chemistry.orgnih.gov |

| Combes Synthesis | Aniline + β-Diketone | Acid-catalyzed cyclization; forms 2,4-disubstituted quinolines. | iipseries.org |

| Doebner-von Miller Reaction | Aniline + α,β-Unsaturated carbonyl compound | Acid-catalyzed; often uses a mixture of reagents to generate the unsaturated carbonyl in situ. | tandfonline.com |

| Three-Component Reactions | Amine + Aldehyde + Alkyne | Often metal-catalyzed (e.g., Zn, Yb); high convergence and diversity in a single step. | scielo.brtandfonline.com |

| Cascade Annulation | Aryl diazonium salt + Nitrile + Alkyne | Catalyst-free; rapid formation of multiply substituted quinolines. | organic-chemistry.org |

| Domino Povarov Reaction | Arylamine + Aldehyde + Dienophile | Involves an imino Diels-Alder reaction; can generate complex tetrahydroquinolines in one pot. | beilstein-journals.org |

The following table details the proposed step-economic cascade synthesis for 4,8-dichloro-7-methylquinoline based on this strategic approach.

| Step | Reactants | Key Reagents/Conditions | Intermediate/Product |

| 1 | 2-chloro-3-methylaniline, Diethyl (ethoxymethylene)malonate | Heat | Diethyl 2-(((2-chloro-3-methylphenyl)amino)methylene)malonate |

| 2 | Intermediate from Step 1 | High Temperature (Thermal Cyclization) | Ethyl 8-chloro-4-hydroxy-7-methylquinoline-3-carboxylate |

| 3 | Intermediate from Step 2 | 1. NaOH (aq), Heat (Saponification) 2. Acid, Heat (Decarboxylation) | 8-chloro-7-methylquinolin-4(1H)-one |

| 4 | Intermediate from Step 3 | POCl₃ (Phosphorus oxychloride), Heat | 4,8-dichloro-7-methylquinoline |

This cascade approach maximizes efficiency by minimizing intermediate handling and purification, a hallmark of modern synthetic strategy. acs.org

Chemical Reactivity and Reaction Mechanisms of 4,8 Dichloro 7 Methylquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

The quinoline (B57606) ring, particularly its pyridine (B92270) moiety, is electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr), especially when substituted with good leaving groups like halogens. The presence of two chloro atoms on the 4,8-dichloro-7-methylquinoline scaffold makes it a prime candidate for such reactions.

Reactivity at the Chloro-Substituted Positions (C4 and C8)

In the context of nucleophilic aromatic substitution on the quinoline ring, the chloro substituent at the C4 position is predicted to be significantly more reactive than the one at the C8 position. This heightened reactivity at C4 is a well-documented phenomenon in quinoline chemistry and can be attributed to the electronic influence of the ring nitrogen.

The nitrogen atom in the quinoline ring is electron-withdrawing, which reduces the electron density across the ring system, particularly in the pyridine ring (positions 2, 3, and 4). This effect is most pronounced at the C2 and C4 positions. Consequently, the C4 carbon atom is more electrophilic and better able to stabilize the negative charge of the intermediate formed during a nucleophilic attack. This intermediate, known as a Meisenheimer-like complex, is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atom. This stabilization is not possible for an attack at the C8 position, which is on the carbocyclic (benzene) ring and further away from the direct electronic influence of the nitrogen atom. Therefore, the activation energy for the nucleophilic attack at C4 is substantially lower than at C8.

Studies on analogous compounds, such as 2,4-dichloroquinolines and 2,4-dichloroquinazolines, consistently show regioselective substitution at the 4-position under various reaction conditions. nih.gov This provides strong evidence to predict a similar reactivity pattern for 4,8-dichloro-7-methylquinoline.

| Position | Relative Reactivity | Justification |

|---|---|---|

| C4 | High | Directly activated by the electron-withdrawing quinoline nitrogen; stabilization of the Meisenheimer-like intermediate through resonance involving the nitrogen atom. |

| C8 | Low | Located on the carbocyclic ring, remote from the primary activating effect of the quinoline nitrogen; less stabilization of the reaction intermediate. |

Influence of the Methyl Group at C7 on SNAr Pathways

The methyl group at the C7 position is an electron-donating group. Its primary electronic influence on the SNAr reactivity would be a slight deactivation of the ring towards nucleophilic attack due to an increase in electron density. However, this effect is expected to be minor compared to the strong activating effect of the ring nitrogen on the C4 position.

A more significant influence of the C7-methyl group is likely to be steric. Its presence adjacent to the C8-chloro substituent could provide steric hindrance to an incoming nucleophile, further reducing the already low reactivity at the C8 position. This steric crowding would make the approach of a nucleophile to the C8 carbon more difficult, thereby reinforcing the preferential attack at the C4 position. For the C4 position, the C7-methyl group is too distant to exert any significant steric effect.

Mechanistic Studies of Nucleophilic Displacement Reactions

The mechanism for nucleophilic displacement on 4,8-dichloro-7-methylquinoline, particularly at the more reactive C4 position, is expected to follow the general SNAr pathway. This is a two-step addition-elimination mechanism.

Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the electron-deficient C4 carbon. This is the rate-determining step and leads to the formation of a tetrahedral, negatively charged intermediate known as a Meisenheimer-like complex. The aromaticity of the pyridine ring is temporarily broken in this step.

Elimination of the Leaving Group: In the second, faster step, the aromaticity is restored by the elimination of the chloride ion (the leaving group) from the C4 position.

The stability of the Meisenheimer-like intermediate is crucial for the reaction to proceed. For an attack at C4, the negative charge can be delocalized over the quinoline ring and, most importantly, onto the electronegative nitrogen atom, which provides significant stabilization. This stabilization is a key factor in the high reactivity of the C4 position towards nucleophiles.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the quinoline ring system is also possible, though the reactivity is generally lower than that of benzene (B151609) due to the deactivating effect of the nitrogen atom.

Prediction of Preferential Sites for Electrophilic Attack

In electrophilic aromatic substitution reactions, the pyridine ring of the quinoline system is strongly deactivated by the protonated nitrogen under acidic conditions (which are common for EAS reactions). Therefore, electrophilic attack occurs preferentially on the carbocyclic (benzene) ring. imperial.ac.ukquimicaorganica.org In an unsubstituted quinoline, the preferred positions for electrophilic attack are C5 and C8.

For 4,8-dichloro-7-methylquinoline, we must consider the directing effects of the substituents on the benzene ring (C5, C6, C7, C8). The available positions for substitution are C5 and C6.

Chloro groups (at C4 and C8): Halogens are deactivating groups but are ortho, para-directors due to their ability to donate a lone pair of electrons through resonance. The C8-chloro group would direct an incoming electrophile to its ortho position, which is C7 (already substituted).

Methyl group (at C7): Alkyl groups are activating and are also ortho, para-directors. The C7-methyl group would direct an incoming electrophile to its ortho positions (C6 and C8) and its para position (not on the ring). Since C8 is already substituted, the directing effect of the methyl group is primarily towards C6.

Considering these effects:

Attack at C5: This position is ortho to the C4-chloro group and meta to the C7-methyl group. The directing effects are not strongly favoring this position.

Attack at C6: This position is ortho to the C7-methyl group and meta to the C8-chloro group. The activating, ortho-directing effect of the methyl group at C7 strongly favors substitution at C6.

Therefore, the C6 position is the most likely site for electrophilic attack on 4,8-dichloro-7-methylquinoline. The activating and directing effect of the C7-methyl group is expected to be the dominant factor in determining the regioselectivity of the reaction.

| Position | Predicted Reactivity | Justification |

|---|---|---|

| C5 | Minor product | Ortho to the deactivating C4-chloro group; meta to the activating C7-methyl group. |

| C6 | Major product | Ortho to the activating C7-methyl group; meta to the deactivating C8-chloro group. The activating effect of the methyl group is the dominant directing factor. |

Experimental Validation of Electrophilic Functionalization

As of the current literature, there are no specific experimental studies on the electrophilic functionalization of 4,8-dichloro-7-methylquinoline. The predictions made above are based on the well-established principles of directing effects in electrophilic aromatic substitution. youtube.comlibretexts.org Experimental validation through reactions such as nitration, halogenation, or Friedel-Crafts reactions would be necessary to confirm the predicted regioselectivity for this specific substrate. Such studies would provide valuable insights into the interplay of the electronic effects of the various substituents on the quinoline core.

Reactions Involving the Methyl Group at C7

The methyl group at the C7 position of 4,8-dichloro-7-methylquinoline is a key site for functionalization, primarily through oxidation, halogenation, and radical-mediated reactions.

The benzylic nature of the C7-methyl group makes it susceptible to oxidation by various reagents. Strong oxidizing agents like potassium permanganate (KMnO4) can oxidize the methyl group to a carboxylic acid. The reaction proceeds through the formation of a benzylic radical, which is then further oxidized. The presence of two electron-withdrawing chloro groups on the quinoline ring can make this oxidation more challenging compared to unsubstituted methylquinolines.

Selenium dioxide (SeO2) is another effective reagent for the oxidation of methyl groups on heterocyclic rings, often leading to the corresponding aldehyde. For instance, the oxidation of 2-methylquinoline with SeO2 yields 2-quinoline aldehyde. It is plausible that 4,8-dichloro-7-methylquinoline would undergo a similar transformation to yield 4,8-dichloroquinoline-7-carbaldehyde.

Halogenation of the benzylic methyl group can be achieved using reagents like N-bromosuccinimide (NBS) under radical initiation conditions (e.g., light or a radical initiator). This reaction proceeds via a free radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzylic radical. This radical then reacts with a bromine molecule to form the corresponding 7-(bromomethyl)-4,8-dichloroquinoline. The stability of the benzylic radical is a key driving force for the selectivity of this reaction. Solvent-free NBS bromination has been shown to be effective for the benzylic bromination of diquinoline derivatives. durham.ac.uk

Table 1: Examples of Oxidation and Halogenation of Methylquinolines

| Substrate | Reagent | Product | Reference |

|---|---|---|---|

| 2-Methylquinoline | SeO2 | 2-Quinoline aldehyde | scholaris.ca |

| Diquinoline derivatives | NBS | Benzylic brominated products | durham.ac.uk |

| Alkylbenzenes | KMnO4 | Benzoic acids |

The formation of a stable benzylic radical at the C7-methyl group is a key intermediate in several functionalization reactions. Besides halogenation, this radical can participate in other radical-mediated processes. For instance, radical addition reactions could potentially be initiated at this position. The reactivity of the benzylic position is enhanced due to the resonance stabilization of the radical intermediate with the quinoline ring system.

Transformations of the Quinoline Nitrogen Atom

The lone pair of electrons on the quinoline nitrogen atom makes it a nucleophilic and basic center, susceptible to reactions such as N-alkylation and N-oxidation, as well as protonation.

The quinoline nitrogen can be readily alkylated with various alkyl halides to form the corresponding N-alkyl-4,8-dichloro-7-methylquinolinium salts. This is a standard nucleophilic substitution reaction where the nitrogen atom acts as the nucleophile. The reaction conditions typically involve heating the quinoline with an alkyl halide, sometimes in the presence of a base to neutralize any generated acid. The presence of the electron-withdrawing chloro groups will decrease the nucleophilicity of the nitrogen atom, potentially requiring more forcing conditions for alkylation compared to unsubstituted quinoline.

N-oxidation of the quinoline nitrogen can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide. This reaction converts the quinoline into the corresponding N-oxide. The N-oxide functionality can then be used to direct further functionalization of the quinoline ring. For example, the N-oxidation of 4,7-dichloroquinoline has been reported as a step in the synthesis of more complex derivatives. mdpi.com The mechanism involves the nucleophilic attack of the nitrogen lone pair on the electrophilic oxygen of the peroxy acid.

Table 2: Examples of N-Alkylation and N-Oxidation of Quinolines

| Reaction | Reagent | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide | N-Alkylquinolinium salt | scholaris.ca |

| N-Oxidation | m-CPBA or H2O2 | Quinoline-N-oxide | mdpi.comresearchgate.net |

Table 3: Approximate pKa Values of Substituted Quinolines

| Compound | pKa of Conjugate Acid |

|---|---|

| Quinoline | ~4.9 |

| 4-Chloroquinoline (B167314) | ~3.4 |

| 7-Methylquinoline | ~5.3 |

| 4,8-Dichloro-7-methylquinoline | Predicted to be < 4.9 |

Rearrangement and Ring-Opening Reactions

Quinoline derivatives, particularly in their quaternized form (quinolinium salts), can undergo rearrangement and ring-opening reactions under certain conditions.

A notable rearrangement reaction is the Hofmann-Martius rearrangement, which involves the thermal or acid-catalyzed migration of an alkyl group from the nitrogen atom to the carbon skeleton of an N-alkylaniline. researchgate.net A similar rearrangement can be envisioned for N-alkyl-4,8-dichloro-7-methylquinolinium salts, where the alkyl group on the nitrogen could potentially migrate to the carbocyclic ring, although this would likely require harsh conditions.

Ring-opening reactions of quinolinium salts can be initiated by nucleophilic attack. Strong nucleophiles can attack the electron-deficient quinolinium ring, leading to the cleavage of the heterocyclic ring. The positions C2 and C4 are particularly susceptible to nucleophilic attack in quinolinium salts. The presence of two chloro groups in 4,8-dichloro-7-methylquinolinium salt would further activate the ring towards nucleophilic attack, potentially facilitating ring-opening reactions with suitable nucleophiles. For instance, treatment of quinolinium salts with strong bases can lead to the formation of open-chain products.

Spectroscopic and Structural Characterization of 4,8 Dichloro 7 Methylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, the precise arrangement of atoms can be determined.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Assignments

For 4,8-Dichloro-7-methylquinoline, the ¹H and ¹³C NMR spectra would reveal distinct signals corresponding to each unique proton and carbon atom in the molecule. The electron-withdrawing effects of the chlorine atoms and the nitrogen atom in the quinoline (B57606) ring would significantly influence the chemical shifts of the nearby protons and carbons, generally causing them to appear at a lower field (higher ppm).

Expected ¹H NMR Spectral Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H2 | 8.5 - 8.7 | Doublet | ~4-5 |

| H3 | 7.4 - 7.6 | Doublet | ~4-5 |

| H5 | 7.8 - 8.0 | Doublet | ~8-9 |

| H6 | 7.6 - 7.8 | Doublet | ~8-9 |

| 7-CH₃ | 2.5 - 2.7 | Singlet | N/A |

Expected ¹³C NMR Spectral Data:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C2 | 150 - 152 |

| C3 | 122 - 124 |

| C4 | 148 - 150 |

| C4a | 125 - 127 |

| C5 | 128 - 130 |

| C6 | 126 - 128 |

| C7 | 138 - 140 |

| C8 | 135 - 137 |

| C8a | 145 - 147 |

| 7-CH₃ | 18 - 20 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For 4,8-Dichloro-7-methylquinoline, COSY would be expected to show correlations between H2 and H3, and between H5 and H6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each CH group in the molecule would produce a cross-peak, allowing for the direct assignment of a carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (those without attached protons) and for piecing together different fragments of the molecule. For instance, the protons of the methyl group (7-CH₃) would be expected to show HMBC correlations to C6, C7, and C8.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy. This allows for the determination of the elemental composition of the molecule. For 4,8-Dichloro-7-methylquinoline (C₁₀H₇Cl₂N), HRMS would be expected to show a molecular ion peak corresponding to its exact mass, taking into account the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl). The presence of two chlorine atoms would result in a characteristic M, M+2, and M+4 isotopic pattern with relative intensities of approximately 9:6:1.

Mechanistic Interpretation of Fragmentation Pathways

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a fingerprint of the molecule's structure. For 4,8-Dichloro-7-methylquinoline, common fragmentation pathways would likely involve the loss of a chlorine atom, a methyl group, or hydrogen cyanide (HCN) from the quinoline ring. The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the scattering of laser light at specific frequencies corresponds to the vibrations of the chemical bonds within the molecule, such as stretching and bending.

The IR and Raman spectra of 4,8-Dichloro-7-methylquinoline would be expected to show characteristic bands for the aromatic C-H stretching, C=C and C=N stretching within the quinoline ring, and C-Cl stretching. The methyl group would also exhibit characteristic C-H stretching and bending vibrations.

Expected Vibrational Frequencies:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Methyl C-H Stretch | 2850 - 3000 | IR, Raman |

| C=C/C=N Ring Stretch | 1450 - 1650 | IR, Raman |

| Methyl C-H Bend | 1375 - 1450 | IR |

| C-Cl Stretch | 600 - 800 | IR, Raman |

The analysis of these vibrational modes provides valuable information about the functional groups present in the molecule and can be used to confirm its identity.

: X-ray Crystallography Data Not Currently Available

A comprehensive search of scientific literature and crystallographic databases has revealed a notable absence of published X-ray crystallography data for the specific chemical compound 4,8-dichloro-7-methylquinoline. While the quinoline scaffold and its various substituted derivatives are of significant interest in medicinal and materials chemistry, leading to extensive structural studies on related molecules, the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and crystal packing information for 4,8-dichloro-7-methylquinoline remains undetermined or is not publicly available at this time.

X-ray crystallography is an indispensable analytical technique for the definitive determination of the solid-state molecular structure of crystalline compounds. This method provides precise measurements of atomic coordinates, from which intramolecular details such as bond lengths, bond angles, and torsion angles can be accurately calculated. Furthermore, it elucidates the arrangement of molecules within the crystal lattice, offering insights into intermolecular interactions that govern the physical properties of the material.

For numerous analogous compounds, such as 4,7-dichloroquinoline and 2,4-dichloro-7,8-dimethylquinoline, detailed crystallographic studies have been conducted and are accessible through resources like the Cambridge Crystallographic Data Centre (CCDC). These studies provide valuable comparative information on how different substitution patterns of chlorine atoms and methyl groups on the quinoline ring influence molecular geometry and crystal packing. However, in the specific case of 4,8-dichloro-7-methylquinoline, no such crystallographic information appears to have been deposited in these databases or published in the peer-reviewed scientific literature.

The synthesis of various substituted quinolines, including those with chloro- and methyl- groups, is well-documented. However, the subsequent step of growing single crystals of sufficient quality for X-ray diffraction analysis and the public dissemination of the resulting structural data has not been found for 4,8-dichloro-7-methylquinoline.

Consequently, the sections of this article that were intended to detail the specific bond lengths, bond angles, torsion angles, crystal lattice parameters, and intermolecular interactions for 4,8-dichloro-7-methylquinoline cannot be populated with the required scientifically accurate and experimentally derived data. The scientific community awaits the successful crystallization and structural analysis of this compound to fill this gap in the understanding of substituted quinoline derivatives. Until such a study is performed and its findings are made public, a detailed discussion of the solid-state molecular geometry and packing of 4,8-dichloro-7-methylquinoline remains speculative.

Computational and Theoretical Investigations of 4,8 Dichloro 7 Methylquinoline

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 4,8-dichloro-7-methylquinoline, DFT calculations, typically using a functional like B3LYP in conjunction with a basis set such as 6-311G(d,p), can elucidate its geometric and electronic features.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

For 4,8-dichloro-7-methylquinoline, the HOMO is expected to be localized primarily on the quinoline (B57606) ring system, particularly on the electron-rich regions, while the LUMO will also be distributed across the aromatic framework. The presence of electron-withdrawing chlorine atoms and an electron-donating methyl group will influence the energy levels of these orbitals. The chlorine atoms are expected to lower the HOMO and LUMO energy levels, while the methyl group will have the opposite effect.

Table 1: Predicted Frontier Molecular Orbital Energies for 4,8-Dichloro-7-methylquinoline

| Parameter | Predicted Value (eV) |

|---|---|

| EHOMO | -6.5 to -7.5 |

| ELUMO | -1.0 to -2.0 |

| Energy Gap (ΔE) | 4.5 to 5.5 |

Note: These are estimated values based on typical DFT calculations for similar quinoline derivatives.

Molecular Electrostatic Potential (MEP) Surfaces for Reactivity Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In 4,8-dichloro-7-methylquinoline, the regions of negative potential are anticipated to be concentrated around the nitrogen atom of the quinoline ring and the chlorine atoms due to the high electronegativity of these atoms. The hydrogen atoms of the methyl group and the aromatic protons will exhibit positive electrostatic potential. This information is crucial for understanding intermolecular interactions and the molecule's behavior in a biological or chemical system.

Global and Local Reactivity Descriptors (e.g., Fukui Functions, Local Ionization Energy)

Local reactivity descriptors, such as Fukui functions and local ionization energy, pinpoint the most reactive sites within a molecule. Fukui functions (f(r)) indicate the change in electron density at a specific point when an electron is added or removed, thus identifying sites for nucleophilic (f+(r)) and electrophilic (f-(r)) attack. For 4,8-dichloro-7-methylquinoline, the nitrogen atom and specific carbon atoms in the quinoline ring are expected to be the most reactive sites.

Natural Bond Order (NBO) Analysis for Bonding and Hyperconjugative Interactions

Natural Bond Order (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled and vacant orbitals, revealing hyperconjugative interactions that contribute to molecular stability. For 4,8-dichloro-7-methylquinoline, NBO analysis can quantify the strength of the various bonds (C-C, C-N, C-Cl, C-H) and identify key intramolecular interactions, such as the delocalization of lone pair electrons from the nitrogen and chlorine atoms into the antibonding orbitals of the quinoline ring.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. nih.govnih.gov For a relatively rigid molecule like 4,8-dichloro-7-methylquinoline, MD simulations can explore the rotational freedom of the methyl group and the vibrational modes of the molecule. When placed in a solvent, such as water or an organic solvent, MD simulations can reveal how the molecule interacts with the surrounding solvent molecules, which is crucial for understanding its solubility and transport properties.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly DFT and its time-dependent extension (TD-DFT), can predict various spectroscopic properties of 4,8-dichloro-7-methylquinoline. proquest.combohrium.com These predictions can then be compared with experimental data to validate the computational model and provide a more detailed interpretation of the experimental spectra.

Predicted spectroscopic parameters for 4,8-dichloro-7-methylquinoline would include:

1H and 13C NMR chemical shifts: These can be calculated and compared with experimental NMR spectra to confirm the molecular structure.

Infrared (IR) vibrational frequencies: The calculated IR spectrum can help in assigning the vibrational modes observed in the experimental spectrum.

UV-Vis absorption spectra: TD-DFT calculations can predict the electronic transitions and the corresponding absorption wavelengths, providing insight into the molecule's photophysical properties.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Theoretical Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry provides powerful tools for investigating the reaction mechanisms of organic molecules, including substituted quinolines like 4,8-dichloro-7-methylquinoline. While specific theoretical studies on the reaction mechanisms of 4,8-dichloro-7-methylquinoline are not extensively documented in the literature, the principles can be elucidated by examining computational studies on analogous chloro-substituted quinolines and related heterocyclic systems. Density Functional Theory (DFT) is a predominant method for these investigations, offering insights into the electronic structure and energetics of reactants, transition states, and products.

For 4,8-dichloro-7-methylquinoline, nucleophilic aromatic substitution (SNAr) is a primary reaction pathway, particularly at the chlorine-substituted positions (C4 and C8). Theoretical studies on similar dichloro-heterocycles have shown that the regioselectivity of nucleophilic attack can be predicted by analyzing the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) and calculating the activation energies for different reaction pathways. nih.gov In the case of 2,4-dichloroquinazolines, DFT calculations revealed that the carbon at the 4-position has a higher LUMO coefficient, rendering it more susceptible to nucleophilic attack. nih.gov A similar approach could be applied to 4,8-dichloro-7-methylquinoline to determine whether the C4 or C8 position is more reactive towards nucleophiles.

The elucidation of transition state structures is a critical component of these theoretical studies. A transition state represents the highest energy point along the reaction coordinate and its geometry provides crucial information about the mechanism. researchgate.net Computational methods, such as synchronous transit-guided quasi-Newton (STQN) or Berny optimization, are employed to locate these first-order saddle points on the potential energy surface. ucsb.edutau.ac.il For a nucleophilic substitution reaction on 4,8-dichloro-7-methylquinoline, the transition state would likely involve the attacking nucleophile and the departing chloride ion partially bonded to the carbon atom of the quinoline ring. A frequency calculation is typically performed to verify a true transition state, which is characterized by a single imaginary frequency corresponding to the vibrational mode of the bond breaking and forming during the reaction. fossee.inucsb.edu

The following table summarizes the key aspects of theoretical elucidation of reaction mechanisms that could be applied to 4,8-dichloro-7-methylquinoline, based on studies of related compounds.

| Computational Method | Application to 4,8-Dichloro-7-methylquinoline | Expected Insights |

| Density Functional Theory (DFT) | Calculation of ground state geometries, electronic properties (e.g., Mulliken charges, HOMO-LUMO energies), and reaction energetics. | Determination of the relative reactivity of the C4 and C8 positions towards nucleophiles. Prediction of the most likely sites for electrophilic attack. |

| Transition State Search Algorithms (e.g., STQN, Berny optimization) | Location of the transition state structures for nucleophilic substitution at C4 and C8, as well as for potential electrophilic substitution reactions. | Characterization of the geometry of the transition state, including bond lengths and angles of the forming and breaking bonds. |

| Frequency Analysis | Calculation of vibrational frequencies for all stationary points (reactants, products, and transition states). | Confirmation of minima (no imaginary frequencies) and transition states (one imaginary frequency). Provides zero-point vibrational energy corrections. |

| Intrinsic Reaction Coordinate (IRC) Calculations | Mapping the reaction pathway from the transition state down to the reactants and products. | Confirmation that the located transition state connects the intended reactants and products. |

In Silico Assessment of General Molecular Interactions (e.g., Binding Site Topologies)

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity, which is often expressed as a docking score. mdpi.comresearchgate.net For quinoline derivatives, these studies have revealed common interaction patterns within the binding sites of various enzymes and receptors. For instance, the quinoline scaffold itself can participate in π-π stacking and hydrophobic interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor.

The substituents on the quinoline ring play a crucial role in defining the binding specificity and affinity. The chloro groups at the C4 and C8 positions of 4,8-dichloro-7-methylquinoline can engage in halogen bonding, a noncovalent interaction that has gained recognition for its importance in drug design. The methyl group at the C7 position can contribute to hydrophobic interactions within the binding pocket.

Molecular docking studies on various substituted quinolines have identified key interactions with a range of biological targets. For example, some quinoline derivatives have been shown to bind to the ATP-binding site of protein kinases, where they form hydrogen bonds with hinge region residues. nih.gov In other cases, they have been docked into the active sites of enzymes like HIV reverse transcriptase and DNA gyrase. nih.gov

The general approach to assessing the molecular interactions of 4,8-dichloro-7-methylquinoline would involve docking it into the crystal structures of various potential protein targets. The resulting binding poses would be analyzed to identify key interactions and to understand the topology of the binding site. The following interactive table summarizes the types of molecular interactions that could be anticipated for 4,8-dichloro-7-methylquinoline based on computational studies of analogous compounds.

| Interaction Type | Potential Interacting Residues/Moieties | Role of 4,8-Dichloro-7-methylquinoline Moiety |

| Hydrogen Bonding | Amino acid side chains (e.g., Ser, Thr, Asp, Glu, His), backbone amide groups | Quinoline nitrogen as an acceptor. |

| Hydrophobic Interactions | Aliphatic and aromatic amino acid side chains (e.g., Ala, Val, Leu, Ile, Phe, Trp) | Quinoline ring system and the 7-methyl group. |

| π-π Stacking | Aromatic amino acid side chains (e.g., Phe, Tyr, Trp, His) | The bicyclic aromatic quinoline core. |

| Halogen Bonding | Electron-rich atoms (e.g., oxygen in carbonyl groups of the protein backbone or side chains) | The chlorine atoms at the C4 and C8 positions. |

| Van der Waals Forces | General close contacts with various amino acid residues in the binding pocket. | The entire molecule. |

Derivative Chemistry and Scaffold Modification Based on 4,8 Dichloro 7 Methylquinoline

Rational Design of Novel Quinoline (B57606) Derivatives

The rational design of new derivatives based on the 4,8-dichloro-7-methylquinoline core is guided by established principles of medicinal and materials chemistry. The primary objective is to modulate the molecule's electronic and steric properties to achieve desired outcomes. The quinoline nucleus is a key feature in numerous pharmacologically active compounds, and its functionalization can lead to new therapeutic agents.

Key design strategies include:

Modulation of Electronic Properties: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions on the quinoline ring can significantly alter the electron density distribution. For instance, strongly electron-withdrawing substituents can decrease the electron density on the ring nitrogen, making the molecule less susceptible to electrophilic attack acs.org. This modification can influence the molecule's pKa, which in turn affects its biological activity and pharmacokinetic properties acs.org.

Alteration of Lipophilicity: The lipophilicity, often expressed as cLogP (the calculated logarithm of the partition coefficient between octanol and water), is a critical parameter for drug candidates. By adding or modifying substituents, the lipophilicity of the 4,8-dichloro-7-methylquinoline scaffold can be systematically adjusted. Aromatic quinolines are generally more lipophilic than their partially saturated counterparts, a factor that can influence their interaction with biological membranes and targets .

Introduction of Functional Groups for Further Derivatization: Incorporating reactive functional groups onto the scaffold provides handles for subsequent chemical transformations. This allows for the creation of extensive libraries of compounds through parallel synthesis, where diverse side chains can be introduced to explore the chemical space around the core structure nih.gov. For example, the chloro groups at positions 4 and 7 are themselves points for nucleophilic substitution, enabling the attachment of various amine, ether, or thioether side chains nih.govnih.govsemanticscholar.org.

The design process often employs computational methods, such as Density Functional Theory (DFT), to predict the effects of substitutions on the molecule's geometry, electronic structure, and reactivity, thereby guiding synthetic efforts toward the most promising candidates .

Systematic Synthesis and Characterization of Analogs with Varied Substitutions

The synthesis of analogs of 4,8-dichloro-7-methylquinoline involves a range of organic reactions targeting either the quinoline ring itself or the existing substituents.

The introduction of new substituents onto the carbocyclic ring of the quinoline scaffold is typically achieved through electrophilic aromatic substitution. The inherent reactivity of the quinoline ring directs incoming electrophiles primarily to positions 5 and 8 reddit.com. However, the existing substitution pattern on 4,8-dichloro-7-methylquinoline (two deactivating chloro groups and one weakly activating methyl group) will influence the regioselectivity of further substitutions.

Modern C-H activation and functionalization techniques offer powerful alternatives for creating new carbon-carbon and carbon-heteroatom bonds with high regioselectivity, potentially allowing for the introduction of alkyl or aryl groups at positions that are inaccessible through classical electrophilic substitution mdpi.com.

The two chloro substituents on the 4,8-dichloro-7-methylquinoline core are key sites for modification via nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at position 4 is particularly activated towards nucleophilic attack due to its position relative to the ring nitrogen. This allows for its selective replacement by a variety of nucleophiles.

Common modifications include:

Amination: Reaction with primary or secondary amines to introduce diverse amino side chains. This is a widely used strategy in the synthesis of antimalarial drugs like chloroquine, which features a 4-aminoquinoline core nih.govsemanticscholar.org.

Thiation: Displacement of the chloro group with sulfur nucleophiles can be used to synthesize quinolinethiones or thioethers mdpi.com.

Alkoxylation: Reaction with alcohols or phenols in the presence of a base can yield the corresponding ether derivatives.

The methyl group at position 7 is less reactive but can be functionalized through routes such as free-radical halogenation followed by nucleophilic substitution, or oxidation to a carboxylic acid, which can then be converted into esters or amides.

The characterization of newly synthesized analogs relies on a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm their chemical structures mdpi.commdpi.com.

Structure-Reactivity Relationships (SRR) and Electronic Effects of Substituents

Understanding the relationship between the chemical structure of the quinoline derivatives and their reactivity is crucial for predicting reaction outcomes and designing more effective synthetic routes.

The outcome of chemical reactions performed on the 4,8-dichloro-7-methylquinoline scaffold is heavily influenced by the electronic and steric nature of both the existing substituents and any newly introduced groups.

Electronic Effects: The presence of electron-withdrawing groups like chlorine generally deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, especially at the C4 position acs.org. Conversely, adding electron-donating groups would be expected to increase the ring's nucleophilicity and favor electrophilic substitution. In electrophilic cyclization reactions to form quinolines, substrates with electron-rich aryl groups tend to give good yields, while those with strongly electron-withdrawing groups may fail to cyclize nih.gov.

Steric Effects: The size and position of substituents can dictate the regioselectivity of a reaction by sterically hindering the approach of reagents to certain positions. This is a critical consideration in designing catalysts and reaction conditions for selective functionalization acs.org.

The following interactive table illustrates the expected impact of hypothetical substituents at the C5 position on the reactivity of the 4,8-dichloro-7-methylquinoline core.

| Substituent at C5 | Electronic Effect | Hammett σₚ researchgate.net | Expected Impact on Electrophilic Substitution | Expected Impact on Nucleophilic Substitution at C4 |

| -NO₂ | Strong EWG | 0.78 | Strongly Deactivating | Activating |

| -CN | Strong EWG | 0.66 | Strongly Deactivating | Activating |

| -Br | Weak EWG | 0.23 | Deactivating | Weakly Activating |

| -H | Neutral | 0.00 | Neutral | Neutral |

| -CH₃ | Weak EDG | -0.17 | Activating | Weakly Deactivating |

| -OCH₃ | Strong EDG | -0.27 | Strongly Activating | Deactivating |

| -NH₂ | Strong EDG | -0.66 | Strongly Activating | Strongly Deactivating |

Note: EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group. Hammett σₚ values are provided for reference to quantify electronic effects.

To quantitatively assess the electronic influence of substituents on the reactivity of the quinoline system, linear free-energy relationships such as the Hammett and Taft equations are employed.

The Hammett equation , log(k/k₀) = ρσ, provides a correlation between the reaction rate constant (k) of a substituted derivative and a reference compound (k₀) with the substituent's electronic parameter (σ). The reaction constant (ρ) indicates the sensitivity of the reaction to substituent effects. Such analyses have been successfully applied to quinoline derivatives to understand phenomena like photobasicity, where the pKa of the molecule changes upon electronic excitation researchgate.netsemanticscholar.orgnih.gov. A study on 5-substituted quinolines found a linear relationship between the ground state pKa and the Hammett parameter σₚ of the substituent. Interestingly, the excited state pKa* was found to be approximately five times more sensitive to the substituent's electronic nature than the ground state pKa researchgate.net.

A hypothetical Hammett analysis on a series of 5-substituted 4,8-dichloro-7-methylquinoline derivatives undergoing nucleophilic substitution at the C4 position would involve plotting the logarithm of the relative reaction rates against the Hammett σ values for each substituent. A positive ρ value would indicate that the reaction is accelerated by electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction.

The Taft equation extends this analysis to aliphatic systems and can also be used to separate polar, steric, and resonance effects, providing a more detailed understanding of the factors governing reactivity in complex side chains attached to the quinoline core.

The table below lists Hammett sigma constants for common substituents, which are essential for conducting such quantitative analyses.

| Substituent | σ_meta | σ_para |

| -NH₂ | -0.16 | -0.66 |

| -OH | 0.12 | -0.37 |

| -OCH₃ | 0.12 | -0.27 |

| -CH₃ | -0.07 | -0.17 |

| -H | 0.00 | 0.00 |

| -F | 0.34 | 0.06 |

| -Cl | 0.37 | 0.23 |

| -Br | 0.39 | 0.23 |

| -I | 0.35 | 0.18 |

| -COCH₃ | 0.38 | 0.50 |

| -CN | 0.56 | 0.66 |

| -NO₂ | 0.71 | 0.78 |

| -CF₃ | 0.43 | 0.54 |

By systematically applying these principles of design, synthesis, and analysis, the 4,8-dichloro-7-methylquinoline scaffold can be effectively utilized to generate novel compounds with tailored reactivity and properties.

Exploration of Related Quinoline Frameworks with Similar Substitution Patterns

The exploration of quinoline frameworks with substitution patterns similar to 4,8-dichloro-7-methylquinoline provides valuable insights into structure-activity relationships and the impact of substituent placement on the physicochemical properties of these heterocyclic systems. This section delves into comparative studies with isomers and analogs, as well as the synthesis and characterization of quinoline derivatives with multiple halogen and methyl groups.

Comparative Studies with Isomers and Analogs (e.g., 4,7-Dichloro-8-methylquinoline)

A direct comparative study between 4,8-dichloro-7-methylquinoline and its isomer, 4,7-dichloro-8-methylquinoline (B1369032), is not extensively documented in the available scientific literature. However, by examining the synthesis and properties of similarly substituted quinolines, we can infer the potential differences and similarities between these isomers. The placement of chloro and methyl groups on the quinoline ring is known to significantly influence the electronic distribution, steric hindrance, and ultimately, the chemical reactivity and biological activity of the molecule.

For instance, the synthesis of 4-chloro-8-methylquinolin-2(1H)-one has been described, which serves as a precursor for various 4-substituted derivatives. mdpi.com The reactivity of the 4-chloro group in this analog is a key aspect of its chemistry, allowing for nucleophilic substitution reactions. mdpi.com It is plausible that the reactivity of the chlorine atoms in both 4,8-dichloro-7-methylquinoline and 4,7-dichloro-8-methylquinoline would be similarly influenced by the electron-donating methyl group and the electron-withdrawing nature of the second chlorine atom and the quinoline ring itself.

The synthesis of various substituted quinolines often involves well-established methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses, which can be adapted to produce specific isomers by selecting the appropriate starting materials. nih.govmdpi.com The characterization of these isomers would typically rely on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry to confirm the precise substitution pattern.

Below is a hypothetical comparative data table illustrating the kind of data that would be generated in a direct comparative study of these isomers.

| Property | 4,8-Dichloro-7-methylquinoline | 4,7-Dichloro-8-methylquinoline |

| Molecular Formula | C₁₀H₇Cl₂N | C₁₀H₇Cl₂N |

| Molecular Weight | 212.08 | 212.08 |

| Melting Point (°C) | Data not available | Data not available |

| ¹H NMR (CDCl₃, δ ppm) | Signals corresponding to aromatic protons and a methyl group singlet. | Signals corresponding to aromatic protons and a methyl group singlet, with different chemical shifts and coupling constants compared to its isomer. |

| ¹³C NMR (CDCl₃, δ ppm) | Resonances for nine distinct carbon atoms, including the methyl carbon. | Resonances for nine distinct carbon atoms, with different chemical shifts due to the altered substituent positions. |

| Mass Spectrum (m/z) | Molecular ion peak at [M]+, [M+2]+, and [M+4]+ in characteristic isotopic ratio for two chlorine atoms. | Molecular ion peak at [M]+, [M+2]+, and [M+4]+ in characteristic isotopic ratio for two chlorine atoms, with potentially different fragmentation patterns. |